molecular formula C11H18O4 B1612837 Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate CAS No. 317338-46-8

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Cat. No.: B1612837
CAS No.: 317338-46-8
M. Wt: 214.26 g/mol
InChI Key: WTSFUIKKIMELKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS 317338-46-8) is a high-purity chemical building block of significant value in medicinal chemistry and pharmaceutical research. Its structure features a 1,4-dioxaspiro[4.5]decane core, which is a ketal-protected cyclohexanone derivative. This spirocyclic framework is typically constructed via an acid-catalyzed ketalization of a cyclohexanone starting material with ethylene glycol, a reliable method that establishes the core for further functionalization . The compound serves as a versatile synthetic intermediate. It can undergo various chemical transformations, including oxidation to form carboxylic acids or ketones, reduction of the ester group to an alcohol, and nucleophilic substitution to introduce other functional groups . This reactivity makes it a key precursor in the synthesis of more complex bioactive molecules. For instance, this specific compound has been utilized in the synthesis of L-callipeltose, a deoxyamino sugar derivative found in the natural product L-callipeltoside A, highlighting its importance in developing glycosides and related compounds with potential biological activities . Preliminary studies also suggest that its derivatives may possess antimicrobial properties, making them candidates for further investigation as therapeutic agents . ATTENTION: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-13-10(12)8-9-2-4-11(5-3-9)14-6-7-15-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSFUIKKIMELKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609453
Record name Methyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317338-46-8
Record name Methyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,4-Dioxaspiro[4.5]decane Core

The 1,4-dioxaspiro[4.5]decane skeleton is typically constructed via an acid-catalyzed ketalization of cyclohexanone derivatives with ethylene glycol. This step is crucial as it sets the spirocyclic framework for subsequent functionalization.

Typical procedure:

  • Reagents: Cyclohexanone or substituted cyclohexanone, ethylene glycol
  • Catalyst: p-Toluenesulfonic acid monohydrate
  • Solvent: Anhydrous toluene
  • Conditions: Reflux with Dean-Stark apparatus to continuously remove water, driving the equilibrium toward ketal formation
  • Duration: Overnight to 3 days depending on scale and substrate
  • Work-up: Neutralization with saturated sodium carbonate solution, extraction with ethyl acetate, drying over sodium sulfate, and purification by flash chromatography

Example data:

Parameter Details
Starting material Ethyl 4-oxocyclohexane-1-carboxylate (10 g, 58.8 mmol)
Ethylene glycol 3.5 equivalents
Catalyst p-Toluenesulfonic acid monohydrate (0.012 equiv)
Solvent Anhydrous toluene (30 mL)
Reaction time Overnight at room temperature
Yield 87% (ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate)
Purification Flash column chromatography (PE/EtOAc 15:1)
Characterization 1H NMR matched literature data

This method is well-established and provides a reliable route to the spiroketal intermediate with high purity and good yield.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield (%) Notes
Spiroketal formation Cyclohexanone derivative + ethylene glycol, p-TsOH, toluene reflux with Dean-Stark 87 High purity, flash chromatography
Esterification (methylation) Methyl iodide, base (K2CO3 or NaH), DMF, −78 °C to RT Not specified Typical high yield, selective esterification
Fluorination of spiroketone (Diethylamino)sulfur trifluoride or analogues, DCM, 0–25 °C 45–91 For derivatives, not direct ester

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Various substituted esters or amides

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H18_{18}O4_4
  • Molecular Weight : 214.26 g/mol
  • Structure : The compound features a dioxaspiro framework, which enhances its chemical properties and interactions with biological systems.

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds :
    • Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate has been utilized in the synthesis of L-callipeltose, a deoxyamino sugar derivative found in L-callipeltoside A. This application highlights its importance in the development of glycosides and related compounds that exhibit biological activities.
  • Potential Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation as potential therapeutic agents against bacterial infections.

Chemical Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Esterification Reactions : The reaction of dioxaspiro compounds with acetic acid or its derivatives.
  • Cyclization Reactions : Utilizing specific catalysts to promote the formation of the spirocyclic structure.

These methods contribute to the compound's accessibility for research and industrial applications.

Numerous studies have explored the applications and effects of this compound:

  • Biological Activity Studies :
    • Research has indicated that derivatives of this compound may interact with biological targets effectively, leading to potential therapeutic applications in treating infections or other diseases.
  • Synthetic Pathways :
    • Various synthetic pathways have been documented in literature, showcasing how modifications to the dioxaspiro structure can yield compounds with enhanced properties or activities.
  • Industrial Applications :
    • The compound's unique properties make it suitable for use as an intermediate in pharmaceutical synthesis and potentially in agrochemical formulations.

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate biological activities in novel ways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting differences in substituents, functional groups, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Properties Applications
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate 317338-46-8 C₁₁H₁₈O₄ 214.26 Ester Purity: 95–98%; typically stocked as a solid Intermediate in drug synthesis
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate 189509-22-6 C₁₂H₂₀O₅ 244.28 Ester, hydroxyl Solubility: 4.09 mg/mL (10 mM in DMSO); storage: 2–8°C Research reagent in medicinal chemistry
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate 1489-97-0 C₁₁H₁₈O₄ 214.26 Ester Similarity: 98% to parent compound Synthetic intermediate
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate 87787-08-4 C₁₁H₁₈O₄ 214.26 Ester, methyl Similarity: 98%; enhanced steric bulk Not specified
2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid 134136-04-2 C₁₀H₁₆O₄ 200.23 Carboxylic acid Hazard statements: H302, H315, H319; storage: ambient Acidic precursor for ester derivatives
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate 51656-91-8 C₁₂H₁₈O₄ 226.27 Ester, conjugated double bond Density: 1.13 g/cm³; boiling point: 327.8°C (predicted) Research use only; potential for conjugation reactions

Functional Group Variations and Implications

  • Hydroxyl Group (189509-22-6) : The presence of a hydroxyl group in Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate increases polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to the parent methyl ester .
  • Carboxylic Acid (134136-04-2) : The acid derivative serves as a versatile intermediate for further functionalization (e.g., amide coupling) but requires careful handling due to irritant properties .

Biological Activity

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, summarizing key findings from diverse studies and providing a comprehensive overview of its effects.

  • IUPAC Name : this compound
  • CAS Number : 317338-46-8
  • Molecular Formula : C11_{11}H18_{18}O4_{4}
  • Molecular Weight : 214.26 g/mol
  • Purity : Typically >97% .

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity :
    • The compound has shown significant radical scavenging properties, which may contribute to its protective effects against oxidative stress in cells.
    • Studies report that it effectively inhibits lipid peroxidation and scavenges free radicals, thus potentially reducing cellular damage .
  • Antitumor Effects :
    • Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. For instance, it has been linked to the inhibition of cell proliferation in gastric carcinoma cells and breast cancer cells through mechanisms involving cell cycle arrest .
    • Specific IC50_{50} values have been reported, indicating the concentration required to inhibit cell growth by 50%, which varies across different studies and cell types .
  • Anti-inflammatory Properties :
    • Research indicates that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyBiological ActivityFindings
Zhu et al., 2022AntitumorInduced apoptosis in SGC-7901 gastric carcinoma cells via oxidative stress pathways; IC50_{50} values ranged from 6.61 to 47.41 mg/mL .
Park et al., 2018AntioxidantDemonstrated significant radical scavenging activity with an IC50_{50} value of 156.3 µg/mL against DPPH radicals .
Shin et al., 2019Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in treated macrophages, suggesting potential for anti-inflammatory applications .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate?

  • Answer : The compound features a spirocyclic dioxolane ring fused to a cyclohexane ring, with an ester group at the 8-position. Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the spirocyclic framework and ester functionality. For example, the spiro carbon (shared between the two rings) appears as a distinct singlet in 13^13C NMR .
  • IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1740 cm1^{-1}) and dioxolane ether (C-O-C, ~1100 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) to verify molecular weight (e.g., calculated 244.28 g/mol for related derivatives) .

Q. What are the standard synthetic routes for this compound?

  • Answer : A common approach involves:

Spirocyclization : Reacting a cyclohexanone derivative with ethylene glycol under acid catalysis to form the 1,4-dioxaspiro[4.5]decane core .

Esterification : Introducing the acetate group via nucleophilic substitution or condensation. For example, reacting the spirocyclic alcohol with methyl chloroacetate in the presence of a base (e.g., K2_2CO3_3) .

  • Critical Parameters : Temperature (often 60–80°C), solvent polarity (e.g., acetone/water mixtures at 0.5 M concentration), and catalyst choice (e.g., p-TsOH for spirocyclization) .

Q. How is the purity of the compound assessed, and what analytical techniques are recommended?

  • Answer :

  • HPLC/GC-MS : To quantify purity (≥95% typical) and detect residual solvents or byproducts .
  • Melting Point Analysis : For crystalline derivatives (e.g., related compounds have mp 162–163°C) .
  • Elemental Analysis : Confirmation of C, H, and O content (e.g., C12_{12}H20_{20}O5_5 for Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate) .

Advanced Research Questions

Q. How can stereoselective synthesis of spirocyclic derivatives be optimized?

  • Answer :

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during spirocyclization to control stereochemistry .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereocontrol by stabilizing transition states .
  • Kinetic vs. Thermodynamic Control : Varying reaction time and temperature to favor desired diastereomers (e.g., low temps for kinetic products) .
    • Case Study : Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate achieved 85% enantiomeric excess (ee) using a chiral Brønsted acid catalyst .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Answer :

  • Dose-Response Repetition : Conduct triplicate assays under standardized conditions (e.g., MCF-7 breast cancer cells) .

  • Structural Analogues : Compare activities of derivatives (Table 1) to identify structure-activity relationships (SARs). For example, hydroxylation at the 8-position increases neuroprotective activity but reduces cytotoxicity .

  • Mechanistic Studies : Use binding assays (e.g., SPR, ITC) to confirm target engagement. For instance, spiroacetals may interact with lipid membranes or enzymes like acetylcholinesterase .

    Table 1 : Biological Activities of Related Spirocyclic Compounds

    Study ReferenceBiological ActivityModel SystemIC50_{50} (µM)
    AntioxidantLiver Homogenate156.3
    CytotoxicMCF-7 (Breast Cancer)20
    NeuroprotectiveNeuronal CellsNot specified

Q. How is this compound applied in drug delivery systems?

  • Answer :

  • Prodrug Design : The ester group enables hydrolysis to release active carboxylic acids in vivo. For example, Boc-protected derivatives improve solubility and targeted release .
  • Polymer Conjugation : Spirocyclic moieties enhance polymer stability. Ethyl 2-(8-hydroxy...)acetate derivatives are copolymerized with PEG for sustained drug release .
  • Nanoparticle Functionalization : Spiroacetals modify surface properties of lipid nanoparticles (LNPs) to improve blood-brain barrier penetration .

Q. What computational methods predict the compound’s reactivity and stability?

  • Answer :

  • DFT Calculations : Optimize geometries and calculate bond dissociation energies (BDEs) for the dioxolane ring (e.g., C-O BDE ~85 kcal/mol predicts oxidative stability) .
  • MD Simulations : Model interactions with biological membranes or proteins (e.g., binding free energy calculations for neuroprotective effects) .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl esters) with bioactivity using regression analysis .

Methodological Considerations for Data Contradictions

  • Reproducibility Checks : Validate conflicting results (e.g., varying IC50_{50} values) using orthogonal assays (e.g., ATP vs. resazurin-based cytotoxicity tests) .
  • Batch-to-Batch Variability : Analyze purity and stereochemistry across synthetic batches via chiral HPLC .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem, DSSTox) to identify consensus trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

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